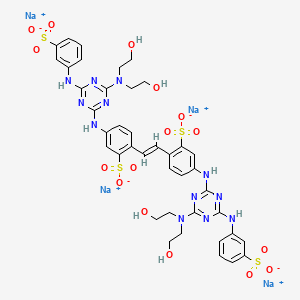

Aclarador fluorescente 24

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescent brightener 24 has a wide range of scientific research applications:

Chemistry: Used as a fluorescent dye in various biochemical assays and analytical techniques.

Biology: Employed in bioimaging and fluorescence microscopy to stain and visualize biological samples.

Industry: Widely used in the textile and paper industries to enhance the brightness and whiteness of products.

Mecanismo De Acción

Target of Action

Fluorescent brightener 24, also known as Fungiqual, is a fluorescent brightening agent of a stilbene type . Its primary targets are materials such as textiles, paper, and plastics where it is used to enhance their appearance by increasing their perceived brightness and whiteness .

Mode of Action

Fluorescent brightener 24 works via a fluorescent mechanism. It absorbs light in the ultraviolet (UV) spectrum and re-emits light in the blue region of the visible spectrum . This process is achieved through the compound’s organic molecules that possess a conjugated system of double bonds, allowing them to absorb UV light . Once the optical brighteners absorb UV light energy, they enter an excited state. To return to a lower energy state, the molecules release the absorbed energy in the form of visible light, specifically, they emit blue light .

Biochemical Pathways

The biochemical pathway of fluorescent brightener 24 primarily involves the absorption of UV light and the emission of blue lightInstead, it is a physical-chemical process that involves the transfer of energy from UV light to visible light .

Result of Action

The result of the action of fluorescent brightener 24 is the enhancement of the perceived whiteness and brightness of materials. The compound achieves this by absorbing UV light and re-emitting it as blue light, which enhances the perceived whiteness and brightness of the material . This results in an overall increase in the intensity of blue light, creating the perception of whiter and brighter colors to the human eye .

Action Environment

The action of fluorescent brightener 24 can be influenced by environmental factors such as light exposure and the type of material it is applied to. The compound requires exposure to UV light to absorb and re-emit light in the blue region of the visible spectrum . Furthermore, the compound’s effectiveness can vary depending on the type of material it is applied to, with some materials showing a more pronounced brightening effect than others . It is also worth noting that fluorescent brighteners are designed to remain on fabrics even after repeated washes .

Análisis Bioquímico

Biochemical Properties

Fluorescent Brightener 24, as a stilbene type fluorescent brightening agent, plays a role in biochemical reactions, particularly in the interaction with light. It absorbs radiation of high energy and re-emits this radiation as lower energy radiation, i.e., of longer wavelength . The difference in energy is transformed into kinetic energy

Cellular Effects

For instance, some studies have shown that fluorescent brighteners can affect the growth, locomotion, and reproduction of Caenorhabditis elegans .

Molecular Mechanism

The molecular mechanism of Fluorescent Brightener 24 primarily involves the absorption and emission of light. It absorbs high-energy radiation and re-emits it as lower-energy radiation This process is crucial for its function as a brightening agent

Dosage Effects in Animal Models

Some studies have shown that fluorescent brighteners can have noticeable effects on the inhibition of growth, locomotion, and reproduction of Caenorhabditis elegans

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of fluorescent brightener 24 involves several key steps. One common method includes the sulfonation of 4-nitrotoluene to produce 4-nitrotoluene-2-sulfonic acid. This intermediate is then subjected to self-oxidation using sodium hypochlorite in aqueous solutions to yield 4,4’-dinitrostilbene-2,2’-disulfonic acid. The nitro groups are subsequently reduced, and the resulting compound reacts with cyanuric chloride and amines or alcohols to form the final product .

Industrial Production Methods: In industrial settings, the production of fluorescent brightener 24 often involves the use of diethylene glycol instead of water to increase yield and reduce reaction time. The product is crystallized directly from the sulfonation mixture using a solvent system such as acetone-benzene, which simplifies the work-up process and enhances efficiency .

Análisis De Reacciones Químicas

Types of Reactions: Fluorescent brightener 24 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: The nitro groups in the intermediate compounds are reduced to amines during the synthesis process.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly during the synthesis of triazinyl fluorescent brighteners.

Common Reagents and Conditions:

Oxidation: Sodium hypochlorite in aqueous solutions.

Reduction: Common reducing agents such as hydrogen or metal catalysts.

Substitution: Cyanuric chloride and various amines or alcohols.

Major Products Formed: The major products formed from these reactions include triazinyl fluorescent brighteners and other related compounds used in various industrial applications .

Comparación Con Compuestos Similares

Fluorescent brightener 24 is unique among fluorescent brightening agents due to its specific chemical structure and properties. Similar compounds include:

Fluorescent brightener 28:

Fluorescent brightener 52: A coumarin-based compound used in various industrial applications.

Fluorescent brightener 378: Used in combination with other dyes for white luminescence applications.

Fluorescent brightener 24 stands out due to its high efficiency and stability, making it a preferred choice in many industrial and research applications .

Propiedades

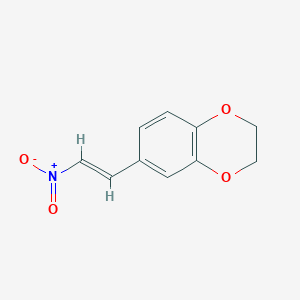

IUPAC Name |

tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44N12O16S4.4Na/c53-17-13-51(14-18-54)39-47-35(41-27-3-1-5-31(21-27)69(57,58)59)45-37(49-39)43-29-11-9-25(33(23-29)71(63,64)65)7-8-26-10-12-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(15-19-55)16-20-56)42-28-4-2-6-32(22-28)70(60,61)62;;;;/h1-12,21-24,53-56H,13-20H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUFMEQTUGKXEQF-UHFFFAOYSA-J |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC(=CC=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H40N12Na4O16S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1165.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A: Fungiqual binds to chitin and certain glucans present in the cell walls of fungi [, , ]. This binding results in a bright fluorescence under ultraviolet (UV) light, allowing for easy visualization of fungal structures against a dark background [, , ].

A: Yes, Fungiqual has been shown to detect both yeast and mycelial forms of fungi []. It can be used on various samples including stool, intestinal fluid, biopsy specimens, and even tissue sections [, , ].

ANone: Fungiqual staining offers several advantages over conventional methods like the chromotrope trichrome stain:

- Speed: Fungiqual staining is rapid, often taking less than 30 minutes [].

- Sensitivity: It demonstrates high sensitivity in detecting fungal spores, even in challenging samples like archival paraffin sections [, ].

- Versatility: Fungiqual can be used on a variety of sample types, including those previously stained with other methods [].

ANone: While Fungiqual is a powerful tool, it's important to consider its limitations:

- Specificity: Fungiqual stains chitin and certain glucans, which are not exclusive to fungi. It can also stain some debris, although differentiating this from fungal structures is usually straightforward [].

- Fixation Sensitivity: Certain fixatives, like sodium acetate-acetic acid, polyvinyl acetate, and ethanol, can reduce the effectiveness of Fungiqual staining compared to formalin or Bouin's fixative [].

A: Fungiqual fluorescence can be quantitatively measured using specialized instruments like the Fluorescence Concentration Analyzer (FCA) []. This allows researchers to estimate fungal mass, which is particularly useful for studying fungal growth and response to antifungal agents [].

- Pope, L. M., & Lloyd, D. (1984). New fluorescence assay for the quantitation of fungi. Journal of Clinical Microbiology, 20(4), 603–609.

- Weber, R., Bryan, R. T., Owen, R. L., Wilcox, C. M., Gorelkin, L., & Visvesvara, G. S. (1992). Fluorescence techniques for diagnosing intestinal microsporidiosis in stool, enteric fluid, and biopsy specimens from acquired immunodeficiency syndrome patients with chronic diarrhea. Journal of Clinical Microbiology, 30(12), 3203–3208.

- Segal, E. (1998). Clinical-mycologic diagnosis of oral yeast infections. European Journal of Clinical Microbiology & Infectious Diseases, 17(1), 14–17.

- Schwartz, D. A., Lemos, L. B., Turner, J. A., & Loman, L. (2001). Comparison of staining methods and a nested PCR assay to detect Histoplasma capsulatum in tissue sections. American Journal of Clinical Pathology, 115(1), 131–135.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)